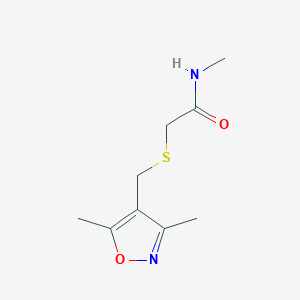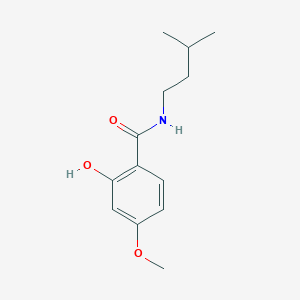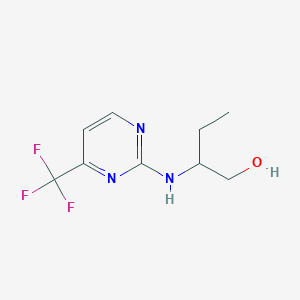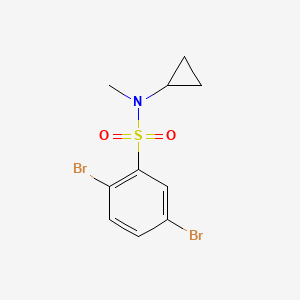
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is a chemical compound with a unique structure that includes an isoxazole ring, a thioether linkage, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent to form the thioether linkage. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether linkage.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified isoxazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The isoxazole ring and thioether linkage may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}nicotinic acid: Shares the isoxazole and thioether moieties but differs in the acetamide group.
(3,5-Dimethylisoxazol-4-yl)methyl]thio)acetic acid: Similar thioether linkage but with an acetic acid group instead of acetamide.
Uniqueness
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C9H14N2O2S/c1-6-8(7(2)13-11-6)4-14-5-9(12)10-3/h4-5H2,1-3H3,(H,10,12) |
InChI Key |
VQCDVBFUTQPZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)

![ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14911769.png)


![(3aS,5S,7aR)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14911781.png)
![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)
![N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14911792.png)





